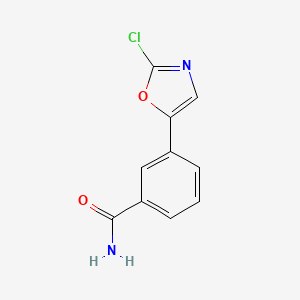

3-(2-chloro-1,3-oxazol-5-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

3-(2-chloro-1,3-oxazol-5-yl)benzamide |

InChI |

InChI=1S/C10H7ClN2O2/c11-10-13-5-8(15-10)6-2-1-3-7(4-6)9(12)14/h1-5H,(H2,12,14) |

InChI Key |

HMVXLHWHUUZNJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CN=C(O2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Chloro 1,3 Oxazol 5 Yl Benzamide and Analogues

Retrosynthetic Analysis and Key Precursors for 3-(2-chloro-1,3-oxazol-5-yl)benzamide

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the analysis reveals two primary disconnection points: the amide bond and the carbon-carbon bond linking the phenyl and oxazole (B20620) rings.

A logical retrosynthetic strategy begins with the disconnection of the amide bond (a C-N bond cleavage). This identifies 3-(2-chloro-1,3-oxazol-5-yl)benzoic acid as a key advanced intermediate and an ammonia (B1221849) source as the corresponding reagent.

Further disconnection of the 3-(2-chloro-1,3-oxazol-5-yl)benzoic acid intermediate at the C-C bond between the aromatic rings suggests a cross-coupling reaction. For instance, a Suzuki coupling could be employed, identifying precursors such as a 5-halo-2-chloro-1,3-oxazole and 3-carboxyphenylboronic acid.

An alternative and often more practical approach involves constructing the oxazole ring onto a pre-functionalized benzene (B151609) derivative. This pathway avoids potential difficulties with cross-coupling reactions on a complex oxazole ring. In this scenario, the oxazole ring is formed from a precursor like 3-(α-aminoacyl)benzoic acid derivative, which undergoes acylation and subsequent cyclodehydration.

| Precursor Name | Chemical Structure | Role in Synthesis |

| 3-Carboxyphenylboronic acid | C₇H₇BO₄ | Precursor for the benzamide (B126) moiety via Suzuki coupling. |

| 5-Bromo-2-chloro-1,3-oxazole | C₃HBrClNO | Precursor for the oxazole moiety via Suzuki coupling. |

| 3-(Chloroacetyl)benzoic acid | C₉H₇ClO₃ | Intermediate for building the oxazole ring onto the phenyl scaffold. |

| Ammonia | NH₃ | Source for the primary amide in the final coupling step. |

Targeted Synthesis Strategies for the this compound Scaffold

The forward synthesis of the target molecule is divided into two main strategic stages: the construction of the halogenated oxazole ring system and the formation of the benzamide group.

The formation of the 2,5-disubstituted oxazole ring, particularly with a halogen at the C-2 position, is a critical and challenging step in the synthesis.

Several classical and modern methods are available for the synthesis of the oxazole core.

Robinson-Gabriel Cyclization: This is a foundational method for oxazole synthesis, involving the intramolecular cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com The reaction is typically catalyzed by a strong dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. pharmaguideline.comchempedia.info To obtain the desired 2-chloro-oxazole, the synthesis would start with an α-amino ketone, which is then acylated with a chloroacetylating agent. The resulting N-(chloroacetyl)-α-amino ketone undergoes cyclization to form the 2-chloromethyl-oxazole, which would require further modification. A more direct approach would involve a precursor that already contains the carbonyl carbon destined to become C-2, but incorporating the chlorine atom at this stage can be complex.

Reactions Involving Isocyanides: Isocyanide-based methodologies offer a versatile and powerful route to substituted oxazoles. rsc.org The Van Leusen oxazole synthesis, for example, typically reacts an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. ijpsonline.com A particularly relevant strategy involves the coupling of isocyanides with acyl chlorides. rsc.orgrsc.org This reaction can afford 2,5-disubstituted oxazoles under mild basic conditions. rsc.orgrsc.org To achieve the 2-chloro substitution pattern, a reagent like phosgene (B1210022) or a phosgene equivalent could be used as the acyl chloride component, reacting with a suitable isocyanide precursor that carries the benzamide portion of the final molecule.

| Method | Key Precursors | Conditions | Advantages | Challenges |

| Robinson-Gabriel | 2-Acylamino-ketone | Strong acid (H₂SO₄, PPA) | High versatility for 2,5-di- and 2,4,5-trisubstituted oxazoles. chempedia.info | Harsh conditions may not be suitable for sensitive substrates. |

| Isocyanide Chemistry | Isocyanide, Acyl Chloride | Mild base (e.g., 2,6-lutidine) | Mild reaction conditions; good functional group tolerance. rsc.org | Availability of specific isocyanide precursors can be a limitation. |

Introducing a chlorine atom at the C-2 position of the oxazole ring requires specific strategies, as direct halogenation at this position can be difficult due to the electron-deficient nature of the C2-carbon. pharmaguideline.com

One effective strategy is to incorporate the chlorine atom during the ring-forming step. This can be achieved by using chlorinated reagents. For example, in an isocyanide-based synthesis, the use of phosgene (COCl₂) or a related C1 electrophile like trichloromethyl chloroformate with an appropriate nitrogen-containing precursor can directly install the chlorine atom at the C-2 position during cyclization.

Another approach involves the functionalization of a pre-formed oxazole ring. While electrophilic substitution on the oxazole ring is challenging, especially at C-2, a metallation-halogenation sequence is a viable option. pharmaguideline.com This involves deprotonation at the C-2 position using a strong base, such as n-butyllithium (n-BuLi), to form a 2-lithio-oxazole intermediate. pharmaguideline.comthieme-connect.com This intermediate can then be quenched with an electrophilic chlorine source, like N-chlorosuccinimide (NCS) or hexachloroethane (B51795) (C₂Cl₆), to install the chlorine atom. However, a significant challenge with this method is the potential instability of 2-lithio-oxazoles, which can undergo ring-opening to form open-chain isocyanides. pharmaguideline.com Careful control of reaction temperature and conditions is crucial for success. Nucleophilic substitution can also readily replace a halogen atom at the C2-position of the oxazole ring. pharmaguideline.com

The final step in the proposed synthesis is the formation of the primary amide group from the corresponding carboxylic acid, 3-(2-chloro-1,3-oxazol-5-yl)benzoic acid.

Amide bond formation is one of the most common reactions in medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation efficiently. nih.govmychemblog.com The direct condensation of a carboxylic acid and an amine is generally slow and inefficient. mychemblog.com Therefore, the carboxylic acid must first be activated. mychemblog.com

HATU-Mediated Amide Coupling: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly effective and widely used coupling reagent, particularly in peptide synthesis and for constructing complex amides. highfine.comwikipedia.org The reaction mechanism involves two main steps. First, the carboxylate anion, formed by the deprotonation of the carboxylic acid by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU. This forms a highly reactive OAt-active ester. wikipedia.org In the second step, the amine nucleophile (in this case, ammonia or an equivalent) attacks the activated ester, leading to the formation of the stable amide bond and releasing tetramethylurea and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) as byproducts. wikipedia.org HATU is known for its high coupling efficiency, fast reaction rates, and ability to suppress side reactions and racemization, making it suitable for complex substrates. highfine.com

| Reagent | Full Name | Activator Type | Typical Conditions |

| HATU | [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] | Uronium/Aminium Salt | DIPEA, DMF, Room Temp. wikipedia.org |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Carbodiimide | HOBt, DMAP, CH₂Cl₂/DMF nih.gov |

| DCC | N,N′-Dicyclohexylcarbodiimide | Carbodiimide | DMAP, CH₂Cl₂, 0 °C to RT |

Coupling Strategies for Benzamide and Oxazole Fragments

The formation of the biaryl linkage between a benzamide precursor and a 2-chloro-1,3-oxazole fragment is central to the synthesis of the target compound and its analogues. This is typically achieved via transition-metal-catalyzed cross-coupling reactions, which have become indispensable in modern organic synthesis for their reliability and functional group tolerance. beilstein-journals.org The general approach involves the coupling of an organometallic derivative of one fragment with a halogenated or otherwise activated version of the other.

Suzuki-Miyaura Coupling for Biaryl Formation

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for C-C bond formation, particularly in the synthesis of biaryl and hetero-biaryl compounds. rsc.org This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. beilstein-journals.org

For the synthesis of this compound, two primary Suzuki-Miyaura pathways can be envisioned:

Coupling of a (3-carbamoylphenyl)boronic acid derivative with a 5-halo-2-chloro-1,3-oxazole.

Coupling of a 3-halobenzamide with a 2-chloro-1,3-oxazol-5-yl)boronic acid derivative.

The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves oxidative addition of the palladium catalyst to the organic halide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the biaryl product and regenerate the active catalyst. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | Reflux | Good to Excellent | researchgate.net |

| PdCl₂(dppf) | dppf | K₂CO₃ | DME/H₂O | 80 | High | beilstein-journals.org |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Up to 95% | nih.gov |

| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 80 | Good | beilstein-journals.org |

Other Advanced Cross-Coupling Methodologies

While the Suzuki-Miyaura reaction is highly effective, other advanced cross-coupling methodologies can also be employed for the synthesis of this compound and its analogues. These alternatives can offer advantages in terms of substrate availability, functional group tolerance, or reaction conditions. beilstein-journals.org

Stille Coupling: This reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org Stille couplings are known for their tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. orgsyn.org However, a significant drawback is the toxicity of the tin reagents and byproducts, which can complicate purification and waste disposal. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wiley-vch.de

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org For the synthesis of aryl-oxazoles, this could be adapted via a Heck-type reaction using an arylboronic acid as the arylating agent, which can be an environmentally benign alternative to using aryl halides. nih.gov

Direct C-H Arylation: Representing a more atom-economical approach, direct C-H arylation methods forge the C-C bond by activating a C-H bond on one of the aromatic rings, thus avoiding the need for pre-functionalization (e.g., halogenation or borylation) of one of the coupling partners. beilstein-journals.orgnih.gov The arylation of oxazoles can be catalyzed by palladium or copper complexes. nih.govnih.gov Regioselectivity can be a challenge, but specific catalytic systems have been developed to selectively functionalize the C2 or C5 position of the oxazole ring. nih.gov

| Methodology | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Low toxicity of reagents, mild conditions, commercial availability of reagents. | Can be sensitive to steric hindrance. |

| Stille | Organotin | High functional group tolerance, stable reagents. | High toxicity of tin compounds, purification challenges. wikipedia.org |

| Heck | Alkene/Organoboron | Avoids organometallic reagents when using alkenes directly. | Limited to specific substrate types (unsaturated halides/alkenes). organic-chemistry.org |

| Direct C-H Arylation | None (uses C-H bond) | High atom economy, reduces synthetic steps. nih.gov | Regioselectivity can be difficult to control. nih.gov |

Novel and Green Chemistry Approaches in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. orgchemres.org In the synthesis of pharmaceutical compounds, these approaches are increasingly important for improving safety, sustainability, and cost-effectiveness.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times, increasing product yields, and enhancing purity by minimizing side-product formation. nih.govijpsonline.comabap.co.in This technology allows for rapid and uniform heating of the reaction mixture. abap.co.in Microwave-assisted Suzuki-Miyaura couplings and other palladium-catalyzed reactions are well-documented, providing an efficient route to biaryl compounds in minutes rather than hours. nih.govrsc.org

Aqueous Media Synthesis: The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and inexpensive. researchgate.net While many organometallic reactions are traditionally performed in anhydrous organic solvents, significant progress has been made in developing catalytic systems for Suzuki-Miyaura and other cross-coupling reactions that are effective in water or aqueous mixtures. nih.govacs.org The use of recyclable nanocatalysts in aqueous media further enhances the sustainability of these processes. nih.govacs.org

Recyclable Catalysts: The development of recyclable catalysts addresses both the cost of precious metal catalysts like palladium and the environmental impact of metal contamination in waste streams. acs.org Strategies include the use of nanocatalysts or catalysts immobilized on solid supports, which can be recovered after the reaction by filtration and reused in subsequent runs with minimal loss of activity. nih.govacs.org

Stereochemical Control and Regioselectivity in Synthetic Pathways

Controlling the precise three-dimensional arrangement and connectivity of atoms is a critical aspect of modern synthetic chemistry, particularly for biologically active molecules.

Regioselectivity: In the synthesis of substituted heterocycles like this compound, controlling the position of the C-C bond is paramount. The oxazole ring has multiple C-H bonds (at the C2, C4, and C5 positions) that could potentially react. Direct C-H functionalization strategies must employ specific directing groups or catalyst systems to ensure the desired regioselectivity. For instance, different palladium and copper catalyst systems have been shown to selectively arylate the C2 or C5 position of the oxazole ring. beilstein-journals.orgnih.gov Furthermore, metalation using specific reagents like TMPMgCl·LiCl or TMPZnCl·LiCl allows for the stepwise and regioselective functionalization of the oxazole core, providing a powerful method for creating highly substituted derivatives. nih.govacs.org

Stereochemical Control: When bulky substituents are present at the ortho-positions of the biaryl linkage, rotation around the C-C single bond can be restricted, leading to a form of stereoisomerism known as atropisomerism. These atropisomers are stereoisomers that can be isolated as separate enantiomers. The asymmetric Suzuki-Miyaura coupling reaction has become a key method for the enantioselective synthesis of these axially chiral biaryls. researchgate.net This is achieved by using a palladium catalyst coordinated to a chiral ligand, which can differentiate between the two prochiral faces of the substrate during the key bond-forming step. yau-awards.com This catalyst-controlled approach allows for the synthesis of biaryl compounds with high enantiomeric purity, which is crucial as different atropisomers can have distinct biological activities. researchgate.netacs.orgnih.gov

Investigation of Molecular Mechanisms of Action for 3 2 Chloro 1,3 Oxazol 5 Yl Benzamide

Binding Site Characterization and Ligand-Target Interaction Analysis

Assessment of Hydrophobic and Van der Waals Interactions:Similarly, an assessment of hydrophobic and van der Waals interactions cannot be conducted without information on the compound's binding partners.

While research exists for structurally related compounds containing benzamide (B126) or oxazole (B20620) moieties, these findings cannot be directly extrapolated to 3-(2-chloro-1,3-oxazol-5-yl)benzamide. The specific arrangement of the chloro-oxazole and benzamide groups dictates its unique physicochemical properties and, consequently, its biological activity. Further experimental research is required to elucidate the molecular mechanisms of this particular compound.

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific molecular mechanisms of action, pi-stacking interactions, cellular and subcellular localization, or the perturbed signaling cascades for the compound This compound .

The search results provided information on a variety of other benzamide and oxazole derivatives, but none specifically matched the requested compound. Therefore, it is not possible to generate an article with the requested detailed sections and data tables without resorting to speculation or misrepresentation of data from unrelated molecules.

To provide an accurate and scientifically sound article as per the user's request, specific research studies on "this compound" are required. Without such data, fulfilling the request is not possible.

Preclinical Data on this compound Not Publicly Available

Following a comprehensive search of scientific literature and databases, no specific preclinical pharmacological or biological data for the chemical compound This compound could be located. The performed searches for its bioactivities, including antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic effects, did not yield any published studies detailing the in vitro or in vivo evaluation of this particular molecule.

The initial investigation retrieved information on a variety of structurally related compounds, such as benzoxazole (B165842) derivatives and other substituted benzamides. However, these compounds differ in their core heterocyclic structure from the requested 1,3-oxazole moiety and therefore their biological activities cannot be attributed to this compound.

General research on broader classes of molecules, such as oxazole-containing compounds, indicates that this chemical scaffold is of interest in medicinal chemistry and has been associated with a wide range of biological activities. researchgate.nettandfonline.comnih.gov For instance, various oxazole derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netnih.gov Similarly, the benzamide functional group is a common feature in many biologically active molecules. nih.govnanobioletters.com

Despite the potential interest in compounds combining these structural features, specific preclinical evaluations for this compound are not present in the accessible scientific literature. Consequently, the requested detailed article on its preclinical pharmacological and biological evaluation, including data tables on its specific activities, cannot be generated.

It is possible that research on this compound exists but has not been published, is part of proprietary research, or is described under a different chemical identifier not captured by the search queries. Without publicly available data, a scientifically accurate report according to the specified outline is not feasible.

Preclinical Pharmacological and Biological Evaluation of 3 2 Chloro 1,3 Oxazol 5 Yl Benzamide

In Vivo Preclinical Efficacy Models (Non-Human)

Animal Models for Inflammatory Conditions (e.g., carrageenan-induced paw edema, cotton pellet-induced granuloma)

While direct studies on 3-(2-chloro-1,3-oxazol-5-yl)benzamide are not available, related benzoxazole (B165842) derivatives have been investigated for their anti-inflammatory properties. nih.gov For instance, certain benzoxazole derivatives have shown potential as anti-inflammatory agents, a characteristic historically associated with this heterocyclic ring system. nih.gov The evaluation of such compounds often involves standard preclinical models like carrageenan-induced paw edema and cotton pellet-induced granuloma to assess their ability to mitigate acute and chronic inflammatory responses, respectively.

Models for Antimicrobial Efficacy Evaluation

The antimicrobial potential of compounds featuring oxazole (B20620) and benzamide (B126) structures has been a subject of scientific inquiry. researchgate.netmdpi.comnanobioletters.comimpactfactor.org Synthetic benzoxazole derivatives, for example, have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.gov The evaluation of antimicrobial efficacy typically involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.

Assessment in Preclinical Models of Psychosis and Cognition

The impact of this compound on the central nervous system has not been specifically documented. However, the broader class of benzoxazole derivatives has been explored for potential applications in neurodegenerative diseases. nih.gov Preclinical assessment in this area would typically involve a battery of behavioral models in rodents to evaluate potential antipsychotic, anxiolytic, or cognitive-enhancing effects.

Pharmacokinetic Profiling in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Specific ADME data for this compound is not publicly available. Pharmacokinetic studies in preclinical species are crucial to understand how a compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted. For a related benzamide derivative, N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA), studies in rats have shown rapid absorption, distribution, and elimination. nih.gov Such studies provide insights into a compound's bioavailability and tissue distribution. nih.gov In silico tools are also sometimes used to predict the ADME properties of novel compounds. nih.govresearchgate.net

Metabolic Stability and Identification of Major Metabolites (e.g., by CYP enzymes)

There is no specific information regarding the metabolic stability and major metabolites of this compound. The metabolic fate of a compound is a critical aspect of its preclinical evaluation. In vitro assays using liver microsomes are commonly employed to assess metabolic stability and identify the cytochrome P450 (CYP) enzymes responsible for its metabolism. nih.gov This information helps in predicting potential drug-drug interactions and understanding the compound's clearance mechanisms.

Computational and Theoretical Chemistry Investigations of 3 2 Chloro 1,3 Oxazol 5 Yl Benzamide

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in understanding how a ligand such as 3-(2-chloro-1,3-oxazol-5-yl)benzamide might interact with a biological target, typically a protein receptor or enzyme. These methods provide a virtual window into the molecular recognition process.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For this compound, this involves docking the compound into the active site of a relevant biological target. The process helps in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.net The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), provides a measure of the strength of the interaction. A lower binding energy generally indicates a more stable and potent ligand-target complex. researchgate.net

For instance, in a hypothetical docking study of this compound against a protein kinase, the benzamide (B126) group might form hydrogen bonds with amino acid residues in the hinge region, a common binding motif for kinase inhibitors. The oxazole (B20620) ring and the chloro-substituted phenyl ring could engage in hydrophobic and van der Waals interactions within the binding pocket.

Table 1: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Amide N-H with Glu85, Amide C=O with Leu83 |

| Hydrophobic Interactions | Oxazole ring with Val65, Phenyl ring with Ile145 |

| Interacting Residues | Glu85, Leu83, Val65, Ile145, Phe80 |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of the compound and its target over time. nih.gov By simulating the movements of atoms and molecules in a virtual biological environment (typically water with ions at a physiological temperature and pressure), MD simulations can assess the stability of the docked pose. nih.gov

For this compound, an MD simulation would start with the best-docked conformation. Over the course of the simulation (often spanning nanoseconds to microseconds), researchers can analyze the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound in the active site. jcchems.com Furthermore, these simulations can reveal important information about the flexibility of the compound and how it adapts its conformation to fit within the binding pocket. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and intrinsic properties of a molecule. irjweb.com These calculations are crucial for predicting reactivity, stability, and other molecular characteristics.

The electronic structure of this compound can be elucidated through quantum chemical calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals that help in understanding the chemical reactivity of a molecule. worldscientific.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. ripublication.com

The electron density distribution, often visualized as a molecular electrostatic potential (MEP) map, highlights the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen and nitrogen atoms of the oxazole and benzamide moieties would be expected to be electron-rich regions (negative electrostatic potential), making them potential sites for hydrogen bond acceptance.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 Debye |

Quantum chemical calculations can also predict the reactivity and stability of this compound. Parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can quantify the molecule's reactivity. mdpi.com A molecule with high chemical hardness (related to a large HOMO-LUMO gap) is generally more stable and less reactive. ripublication.com These calculations can also help in identifying the most likely sites for metabolic reactions, as regions with higher electron density are often more susceptible to electrophilic attack.

De Novo Design and Virtual Screening Approaches for this compound Analogues

Computational methods are not only for analyzing existing compounds but also for designing new ones with improved properties. De novo design and virtual screening are two such approaches that can be applied to generate and evaluate analogues of this compound.

De novo design algorithms can generate novel molecular structures that are complementary to the shape and properties of a target's active site. Starting with a fragment of this compound or even just a few key interaction points, these programs can build new molecules with potentially higher binding affinities. researchgate.net

Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a specific target. researchgate.netresearchgate.net For this compound, a similarity-based virtual screen could be performed to find compounds with similar structural features. Alternatively, a structure-based virtual screen could be used to dock a large chemical library into the active site of a target protein to find new scaffolds that mimic the binding mode of the original compound. nih.gov The most promising candidates from virtual screening can then be synthesized and tested experimentally, saving significant time and resources compared to traditional high-throughput screening. researchgate.net

Cheminformatics and Data Mining for Related Bioactive Compounds

The exploration for novel bioactive compounds structurally and functionally related to this compound is significantly accelerated by the application of computational and theoretical chemistry, specifically through cheminformatics and data mining techniques. These approaches enable the systematic analysis of vast chemical and biological data repositories to identify promising new molecular entities. ranchobiosciences.comfrontiersin.org

Leveraging Chemical Databases for Structural Similarity Searching

A primary strategy in identifying related bioactive compounds involves searching large-scale chemical databases. nih.gov Publicly accessible and commercial databases serve as invaluable resources for this purpose. wiley.com Techniques such as 2D and 3D structural similarity searching are employed to screen these databases for molecules with structural features akin to this compound. ucr.eduscispace.com These methods utilize molecular fingerprints and other descriptors to quantify the degree of similarity between the query compound and database entries. semanticscholar.org By identifying compounds with high similarity scores, researchers can prioritize molecules for further investigation that are likely to exhibit comparable biological activities.

Table 1: Prominent Chemical Databases for Bioactive Compound Mining

| Database | Description | Key Features |

| PubChem | A public repository of chemical substances and their biological activities, maintained by the U.S. National Institutes of Health (NIH). | Contains information on millions of compounds, including structures, properties, and bioassay data. |

| ChEMBL | A manually curated chemical database of bioactive molecules with drug-like properties maintained by the European Bioinformatics Institute (EBI). nih.gov | Focuses on structure-activity relationships and provides extensive bioactivity data. |

| ZINC | A free database of commercially-available compounds for virtual screening. | Provides 3D models of compounds ready for docking and other computational analyses. |

| SciFinder | A comprehensive database of chemical literature and substances produced by the Chemical Abstracts Service (CAS). | Offers extensive search capabilities, including structure and reaction searching. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. nih.govnih.gov For this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model can then be used as a 3D query to screen large compound libraries for molecules that fit the pharmacophore, a process known as virtual screening. This approach is not limited to finding structurally identical compounds but can identify diverse scaffolds that present the key interacting features in the correct spatial orientation. Studies on other benzamide derivatives have successfully employed pharmacophore modeling to identify potent inhibitors for various biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov By developing a QSAR model for a class of compounds related to this compound, it is possible to predict the activity of new, unsynthesized analogs. This predictive capability allows for the in silico design of molecules with potentially enhanced potency or improved pharmacokinetic properties, thereby guiding synthetic efforts toward the most promising candidates.

Bioisosteric Replacement and Analog Design

Data mining approaches can also identify opportunities for bioisosteric replacement, where one functional group is substituted with another that retains similar biological activity. rsc.org For this compound, the oxazole ring could be a candidate for such replacement. Data from chemical databases can reveal which heterocyclic rings are common bioisosteres for oxazoles in known bioactive compounds. unimore.itresearchgate.netnih.govnih.gov This information can guide the design of novel analogs with potentially improved metabolic stability, selectivity, or other desirable drug-like properties.

Table 2: Examples of Bioactive Benzamide Derivatives with Heterocyclic Moieties

| Compound Class | Heterocyclic Moiety | Reported Biological Relevance |

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives | Benzothiazole | Anticancer agents |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Benzoxazole (B165842) | Antimicrobial and anticancer agents |

| Benzamides with 1,2,4-oxadiazole | 1,2,4-Oxadiazole | Varied, including enzyme inhibition |

| Benzamides with 1,3,4-thiadiazole | 1,3,4-Thiadiazole | Insecticidal and other activities |

The systematic application of these cheminformatics and data mining strategies provides a robust framework for the rational discovery and design of novel bioactive compounds related to this compound, significantly streamlining the early phases of drug discovery.

Future Research Directions and Therapeutic Potential of 3 2 Chloro 1,3 Oxazol 5 Yl Benzamide

Optimization Strategies for Enhanced Efficacy and Selectivity

The initial development of 3-(2-chloro-1,3-oxazol-5-yl)benzamide marks the starting point for a rigorous optimization process. The primary goal is to enhance its potency against a specific biological target while minimizing off-target effects, thereby improving its therapeutic index. Structure-activity relationship (SAR) studies will be central to this endeavor, systematically exploring how modifications to the molecule's structure influence its biological activity. tandfonline.comresearchgate.net

Key optimization strategies would involve:

Modification of the Benzamide (B126) Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the phenyl ring could significantly impact binding affinity and pharmacokinetic properties.

Substitution on the Oxazole (B20620) Moiety: While the chloro group at the 2-position is a key feature, exploring other halogen substitutions or small alkyl groups could fine-tune the electronic and steric properties of the molecule, potentially leading to improved target engagement.

Isosteric Replacement: Replacing the oxazole ring with other five-membered heterocycles like thiazole (B1198619) or isoxazole (B147169) could lead to derivatives with altered metabolic stability and target selectivity.

A hypothetical SAR study could yield data as presented in the table below, guiding further chemical synthesis.

| Compound ID | Benzamide Substitution | Oxazole Modification | Target Affinity (IC50, nM) | Selectivity Index |

| Parent | H | 2-Cl | 150 | 10 |

| Mod-A1 | 4-OCH3 | 2-Cl | 75 | 25 |

| Mod-A2 | 4-CF3 | 2-Cl | 200 | 5 |

| Mod-B1 | H | 2-Br | 120 | 15 |

| Mod-C1 | 4-OCH3 | 2-Br | 50 | 40 |

Exploration of Polypharmacology and Multi-Target Approaches for Complex Diseases

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer, neurodegenerative disorders, and chronic inflammatory conditions. mdpi.comnih.gov Polypharmacology, the ability of a single compound to interact with multiple targets, is emerging as a promising strategy for developing more effective therapies for such diseases. nih.govfrontiersin.org

Future research on this compound should explore its potential as a multi-target agent. This would involve:

Broad-Spectrum Kinase Profiling: Screening the compound against a large panel of kinases to identify potential off-target activities that could be therapeutically beneficial.

Computational Target Prediction: Utilizing in silico tools to predict potential binding partners based on the compound's structural features.

Phenotypic Screening: Assessing the compound's effects in disease-relevant cellular models to uncover unexpected therapeutic activities.

The discovery of multiple, therapeutically relevant targets could pave the way for developing this compound for complex diseases where modulating a single pathway is ineffective.

Prodrug Design and Advanced Delivery System Concepts

The clinical success of a drug candidate is highly dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Should this compound exhibit suboptimal ADME characteristics, such as poor solubility or rapid metabolism, prodrug strategies could be employed to overcome these limitations. nih.govactamedicamarisiensis.roresearchgate.net

Potential prodrug approaches include:

Ester or Amide Linkages: Attaching a promoiety to the benzamide nitrogen or another suitable position via a cleavable linker to enhance solubility or membrane permeability.

Targeted Delivery: Conjugating the compound to a molecule that specifically recognizes a receptor overexpressed on diseased cells, thereby concentrating the drug at its site of action.

Furthermore, advanced drug delivery systems, such as nanoparticles or liposomes, could be explored to improve the compound's stability, prolong its circulation time, and facilitate its delivery to specific tissues. rsc.org

Development of Advanced Preclinical Models for Further Validation

To bridge the gap between in vitro findings and clinical outcomes, it is crucial to validate the therapeutic potential of this compound in more physiologically relevant preclinical models. mdpi.com Traditional 2D cell cultures often fail to recapitulate the complexity of human tissues. crownbio.com

The use of advanced models is therefore imperative:

3D Organoids: Patient-derived organoids, which are miniature, self-organizing 3D structures that mimic the architecture and function of human organs, can provide a more accurate prediction of drug response. nih.govdrugtargetreview.comlab-a-porter.com

Animal Models of Disease: Genetically engineered mouse models or patient-derived xenograft models will be essential for evaluating the in vivo efficacy and safety profile of the compound.

These advanced models will be instrumental in generating the robust preclinical data necessary to support the compound's progression into clinical trials. crownbio.com

Application of Artificial Intelligence and Machine Learning in Compound Development and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery and development process. africansciencegroup.comnumberanalytics.com These technologies can be leveraged at multiple stages of the development of this compound.

Key applications of AI and ML include:

Predictive Modeling: AI algorithms can be trained on large datasets to predict the ADMET properties of novel derivatives, reducing the need for extensive experimental testing. mdpi.comsimulations-plus.comtandfonline.com

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, expanding the chemical space around the core this compound scaffold. frontiersin.orgoup.comarxiv.org

Lead Optimization: AI can guide the lead optimization process by predicting how structural modifications will affect a compound's potency, selectivity, and pharmacokinetic profile. patsnap.compreprints.org

A hypothetical application of a predictive ADMET model is shown in the table below.

| Compound ID | Predicted Aqueous Solubility (mg/mL) | Predicted Blood-Brain Barrier Permeability | Predicted hERG Inhibition Risk |

| Parent | 0.05 | Low | Moderate |

| Mod-A1 | 0.12 | Low | Low |

| Mod-B1 | 0.08 | Low | Moderate |

| Mod-C1 | 0.15 | Low | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-chloro-1,3-oxazol-5-yl)benzamide, and how can purity be optimized?

- Methodology :

- Cyclocondensation : React 2-chloro-5-oxazolecarboxylic acid with benzamide derivatives under acidic conditions (e.g., acetyl chloride) to form the oxazole ring .

- Chlorination : Use phosphorus pentachloride (PCl₅) to introduce the chloro substituent at the oxazole 2-position, followed by HPLC purification to isolate the product .

- Purity Validation : Confirm via ¹H/¹³C NMR (δ ~7.5–8.5 ppm for aromatic protons) and LC-MS (m/z calculated for C₁₀H₆ClN₂O₂: 233.02) .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Methodology :

- pH Stability Assay : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for benzamide) and track chloro-oxazole ring integrity using FT-IR (C-Cl stretch at ~650 cm⁻¹) .

- Crystallography : For crystalline forms, perform single-crystal X-ray diffraction to analyze hydrogen bonding between the benzamide NH and oxazole oxygen, which stabilizes the structure .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar benzamide derivatives?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Differentiate via exact mass (e.g., [M+H]⁺ = 234.03 for C₁₀H₇ClN₂O₂) and isotopic patterns (chlorine signature) .

- 2D NMR : Use NOESY to confirm spatial proximity between the oxazole chloro group and benzamide protons, resolving ambiguity from isomers like 3-(4-chloro-oxazol-5-yl)benzamide .

Advanced Research Questions

Q. How does the chloro-oxazole moiety influence binding affinity in kinase inhibition studies?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare inhibition of DDR1/2 kinases by analogs with/without the chloro group. Use IC₅₀ assays (e.g., ATP-competitive binding) to show that the 2-chloro substituent enhances hydrophobic interactions with kinase pockets .

- Molecular Docking : Perform simulations (e.g., AutoDock Vina) to model interactions between the chloro-oxazole ring and conserved lysine residues in kinase ATP-binding sites .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Meta-Analysis : Cross-reference datasets from PubChem and peer-reviewed journals (e.g., J. Med. Chem.) to identify confounding factors like assay conditions (e.g., serum-free vs. serum-containing media) .

- Orthogonal Assays : Validate antifungal activity (reported in some studies) using both agar diffusion and microbroth dilution methods, controlling for solvent effects (e.g., DMSO) .

Q. How can computational chemistry predict metabolic pathways for this compound?

- Methodology :

- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I oxidation sites (e.g., benzamide methyl groups) and Phase II glucuronidation .

- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates to validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.